molecular formula C11H8ClNO2 B11885573 2-Acetyl-4-chloroisoquinolin-1(2H)-one

2-Acetyl-4-chloroisoquinolin-1(2H)-one

Cat. No.: B11885573
M. Wt: 221.64 g/mol
InChI Key: NOPABMPQWRVFFU-UHFFFAOYSA-N
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Description

2-Acetyl-4-chloroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of both acetyl and chloro groups in this compound suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-chloroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline as the core structure.

    Chlorination: Introduction of the chloro group at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetyl group can be introduced using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential bioactive compound for studying enzyme interactions.

    Medicine: Possible lead compound for the development of new drugs.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-chloroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and chloro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylisoquinolin-1(2H)-one: Lacks the chloro group, potentially less reactive.

    4-Chloroisoquinolin-1(2H)-one: Lacks the acetyl group, different reactivity profile.

    2-Acetyl-4-methoxyisoquinolin-1(2H)-one: Methoxy group instead of chloro, different electronic properties.

Uniqueness

2-Acetyl-4-chloroisoquinolin-1(2H)-one is unique due to the presence of both acetyl and chloro groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-acetyl-4-chloroisoquinolin-1-one

InChI

InChI=1S/C11H8ClNO2/c1-7(14)13-6-10(12)8-4-2-3-5-9(8)11(13)15/h2-6H,1H3

InChI Key

NOPABMPQWRVFFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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